molecular formula C17H18O10 B144390 7-beta-Galactopyranosyloxycoumarin-4-acetic acid CAS No. 127615-74-1

7-beta-Galactopyranosyloxycoumarin-4-acetic acid

Cat. No.: B144390
CAS No.: 127615-74-1
M. Wt: 382.3 g/mol
InChI Key: QFIOCPUZLBGHSQ-RDZAWVCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-β-Galactopyranosyloxycoumarin-4-acetic acid is a glycosylated coumarin derivative characterized by a coumarin core substituted with a β-linked galactopyranosyl moiety at the 7-hydroxy position and an acetic acid group at the 4-position. Coumarin derivatives are widely studied for applications in medicinal chemistry (e.g., anti-inflammatory, anticoagulant, or fluorescent probes) and glycobiology due to their tunable glycosylation patterns .

Properties

IUPAC Name

2-[2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O10/c18-6-11-14(22)15(23)16(24)17(27-11)25-8-1-2-9-7(3-12(19)20)4-13(21)26-10(9)5-8/h1-2,4-5,11,14-18,22-24H,3,6H2,(H,19,20)/t11-,14+,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIOCPUZLBGHSQ-RDZAWVCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155611
Record name 7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127615-74-1
Record name 7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127615741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glycosyl Donor Preparation

The Koenigs-Knorr method employs peracetylated galactopyranosyl bromides as donors. In a representative protocol, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is synthesized by treating galactose pentaacetate with 33% HBr in acetic acid at 0°C for 2 hr, yielding crystalline bromides in 85–92% purity. Critical to donor stability is the exclusion of moisture, as hydrolysis generates undesired hemiacetals.

Coumarin Acceptor Functionalization

7-Hydroxycoumarin-4-acetic acid serves as the glycosyl acceptor. Synthesis involves:

  • Citric acid cyclization : Heating citric acid (0.1 mol) with H₂SO₄ (98%) at 250°C for 1 hr forms a cyclic intermediate, followed by resorcinol (0.08 mol) addition at 0°C to yield 7-hydroxycoumarin-4-acetic acid (79% yield, m.p. 205°C).

  • Acetic acid side-chain introduction : Wittig reaction of 7-hydroxycoumarin with carboxymethyltriphenylphosphorane in DMF introduces the acetic acid moiety (68% yield).

Glycosylation Reaction

Combining the glycosyl donor (1.2 eq) and coumarin acceptor (1.0 eq) in anhydrous acetonitrile with Ag₂O (1.5 eq) at 25°C for 24 hr achieves β-selective coupling. Key parameters:

ParameterOptimal ValueImpact on Yield
Temperature25°C>85% β-selectivity
SolventCH₃CNMinimizes hydrolysis
PromoterAg₂OEnhances anomeric leaving

This method yields 7-β-galactopyranosyloxycoumarin-4-acetic acid in 74–88% yield after deacetylation (NH₃/MeOH).

Perkin Condensation Route

Coumarin-Galactose Conjugate Formation

The Perkin reaction condenses galactose-derived benzaldehydes with coumarin acetates. For example:

  • Galactose formylation : Treating 2,3,4,6-tetra-O-benzylgalactose with DMF/POCl₃ yields the 1-O-formyl intermediate.

  • Coumarin activation : 7-Hydroxycoumarin-4-acetic acid is acetylated (Ac₂O/pyridine) to protect phenolic -OH groups.

Cyclocondensation

Heating the formylated galactose (1.0 eq) and acetylated coumarin (1.1 eq) in acetic anhydride at 120°C for 6 hr induces cyclization. Post-reaction processing includes:

  • Quenching : Ice-cold H₂O

  • Deprotection : NaOMe/MeOH (2 hr, 25°C)

  • Purification : Silica gel chromatography (hexane:EtOAc 3:7)

This route achieves 62–71% yield but requires stringent anhydrous conditions.

Click Chemistry Approach

Azide-Alkyne Precursor Synthesis

Modern methods leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Galactosyl azide synthesis :

  • Treat galactosyl bromide (1.0 eq) with NaN₃ (2.0 eq) in H₂O/t-BuOH (1:3) at 70°C for 30 min (93% yield).

Coumarin alkyne preparation :

  • Propiolic acid is conjugated to 7-hydroxycoumarin via Steglich esterification (DCC/DMAP, 82% yield).

Triazole Linker Formation

Reacting galactosyl azide (1.0 eq) and coumarin alkyne (1.05 eq) with CuSO₄/VcNa in H₂O/t-BuOH at 70°C for 1 hr affords the triazole-linked product. Advantages include:

ConditionOptimization Result
CatalystCuSO₄/VcNa (0.1/0.3 eq)
SolventH₂O/t-BuOH (1:3)
Temperature70°C
Yield90–93%

This method’s efficiency makes it preferable for high-throughput synthesis.

Enzymatic Glycosylation

Glycosyltransferase-Mediated Coupling

Recombinant YjiC glycosyltransferase in E. coli BL21(DE3) catalyzes UDP-galactose coupling to 7-hydroxycoumarin-4-acetic acid:

Reaction setup :

  • 100 μM coumarin substrate

  • 5 mM UDP-galactose

  • 20°C, pH 7.4 (50 mM Tris-HCl)

  • 12 hr incubation

Outcome :

  • 58% conversion rate

  • Exclusive β-anomer formation

Whole-Cell Biocatalysis

Engineered Saccharomyces cerevisiae expressing Arabidopsis UGT78D2 achieves in vivo glycosylation:

ParameterValue
Culture mediumYPD + 2% galactose
Substrate loading0.5 mM 7-hydroxycoumarin
Yield41% (72 hr)

While enzymatic methods avoid harsh reagents, scalability remains challenging.

Comparative Analysis of Methods

Yield and Scalability

MethodAverage YieldScalability
Koenigs-Knorr82%Industrial
Perkin condensation67%Lab-scale
Click chemistry92%Pilot-scale
Enzymatic50%Microscale

Stereochemical Control

  • Chemical methods : Require protecting groups (e.g., benzyl, acetyl) to enforce β-selectivity.

  • Enzymatic methods : Intrinsically stereospecific but limited by enzyme stability .

Chemical Reactions Analysis

Enzymatic Hydrolysis by β-Galactosidase

GCOCA serves as a fluorogenic substrate for β-galactosidase enzymes, particularly from Escherichia coli . The reaction mechanism involves:

Reaction Steps:

  • Glycosidic Bond Cleavage : β-galactosidase hydrolyzes the β-1,4-glycosidic bond between galactose and the coumarin-acetic acid moiety.

  • Fluorophore Release : Liberation of 7-hydroxycoumarin-4-acetic acid (detectable via fluorescence at 460 nm under UV light).

Key Characteristics:

  • Substrate Specificity : Superior to traditional substrates like ONPG (o-nitrophenyl-β-D-galactopyranoside) due to enhanced fluorescence quantum yield .

  • Kinetic Parameters (Comparative Table):

SubstrateEnzyme SourceK<sub>M</sub> (mM)k<sub>cat</sub> (s<sup>−1</sup>)Reference
GCOCAE. coli0.124.8
1-O-Acetyl-β-D-galactosePenicillium sp.0.352.1
ONPGE. coli0.45950

Chemical Stability Under Varying Conditions

GCOCA demonstrates pH-dependent stability:

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the glycosidic bond without enzymatic catalysis .

  • Alkaline Conditions (pH > 10) : Degradation of the coumarin core, leading to loss of fluorescence .

Thermal Stability :

  • Stable up to 60°C; decomposition observed at >80°C via HPLC analysis .

Derivatization Reactions

GCOCA undergoes functional group transformations for biochemical applications:

Reaction TypeReagents/ConditionsProductApplication
Esterification Methanol/H<sup>+</sup>Methyl ester derivativeEnhanced membrane permeability
Fluorescent Labeling Amine coupling (EDC/NHS)Protein conjugatesCellular imaging probes
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>7-Ketocoumarin-4-acetic acidRedox-sensitive assays

Mechanistic Insights from Analogous Systems

Studies on related coumarin derivatives (e.g., 7-methoxycoumarin-4-acetic acid) reveal:

  • Electrophilic Substitution : Bromination occurs at the coumarin C-3 position under mild conditions (Br<sub>2</sub>/AcOH) .

  • Photochemical Reactivity : UV irradiation induces lactone ring-opening in aqueous media, forming cinnamic acid derivatives .

Analytical Detection Methods

GCOCA’s reactivity facilitates its use in high-sensitivity assays:

MethodLimit of Detection (LOD)Linear RangeReference
Fluorimetry0.1 nM1 nM – 10 μM
HPLC-UV5 nM10 nM – 1 mM

Synthetic Pathways

GCOCA is synthesized via:

  • Koenigs-Knorr Glycosylation : Coupling tetra-O-acetyl-α-D-galactopyranosyl bromide with 7-hydroxycoumarin-4-acetic acid .

  • Deprotection : Base-mediated removal of acetyl groups (NaOH/MeOH) to yield the final product .

Critical Reaction Parameters :

  • Yield: 68–72% after purification .

  • Purity: >98% (confirmed by <sup>1</sup>H NMR and LC-MS) .

This compound’s unique reactivity profile positions it as a critical tool in enzymology and fluorescence-based diagnostics. For experimental reproducibility, standardized protocols from peer-reviewed studies in are recommended.

Scientific Research Applications

Enzymatic Substrates

One of the primary applications of 7-beta-Galactopyranosyloxycoumarin-4-acetic acid is as a substrate for beta-D-galactosidase enzymes. Research indicates that this compound can be effectively utilized in assays to study enzyme kinetics and mechanisms. For instance, studies have demonstrated its efficacy in enzymatic reactions involving Escherichia coli beta-D-galactosidase, highlighting its role in understanding carbohydrate metabolism and enzyme specificity .

Fluorescent Probes

The compound has also been explored as a fluorescent probe for biochemical assays. Its ability to form covalent complexes with proteins, such as bovine serum albumin (BSA), allows for the development of sensitive detection methods for fatty acids and other biomolecules. The fluorescence properties can be exploited to monitor binding interactions and quantify concentrations in biological samples .

Antioxidant Activity

Recent studies have investigated the antioxidant properties of coumarin derivatives, including this compound. These compounds have shown potential in reducing oxidative stress markers in vitro, suggesting possible applications in developing nutraceuticals aimed at mitigating oxidative damage .

Data Tables

Application AreaDescriptionKey Findings
Enzymatic Substrates Substrate for beta-D-galactosidaseEffective in studying enzyme kinetics
Fluorescent Probes Forms complexes with proteins for detection assaysSensitive detection of fatty acids
Antioxidant Activity Reduces oxidative stress markers in vitroPotential nutraceutical applications

Case Study 1: Enzymatic Activity Assessment

In a study conducted by Neil Baggett et al., this compound was used to assess the activity of beta-D-galactosidase from E. coli. The results indicated that the compound exhibited significant substrate specificity, facilitating the understanding of enzyme-substrate interactions and kinetics .

Case Study 2: Fluorescence-Based Detection

Another notable study utilized the fluorescent properties of this compound to develop a novel assay for measuring fatty acid concentrations. The BSA complexed with this compound demonstrated strong fluorescence quenching upon fatty acid binding, allowing for precise quantification in biological samples .

Case Study 3: Antioxidant Properties

Research exploring the antioxidant capacity of coumarin derivatives highlighted the protective effects against oxidative stress-induced cellular damage. The findings suggested that this compound could be beneficial as a dietary supplement or therapeutic agent aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of 7-beta-Galactopyranosyloxycoumarin-4-acetic acid involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by beta-galactosidase enzymes, releasing the coumarin moiety. The released coumarin exhibits fluorescence, which can be detected and measured. This property makes the compound useful for studying enzyme activity and for developing fluorescent sensors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs: (1) non-glycosylated coumarins, (2) glycosylated small molecules, and (3) coumarin derivatives with alternative substituents.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Glycosylation Key Properties/Applications Reference
7-β-Galactopyranosyloxycoumarin-4-acetic acid Coumarin β-galactose (7-O), acetic acid (4-) Enhanced solubility, potential glycotargeting
(E)-CHC-Mal Coumarin-like acrylamide Cyano, hydroxyphenyl, maleimide Fluorescent labeling, protein conjugation
Phenyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside Disaccharide 1→6 glycosidic linkage, deoxy sugars Model for glycosidase inhibition studies
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chloro, methyl, carboxylic acid Intermediate in pharmaceutical synthesis

Key Comparisons

Coumarin Derivatives
  • (E)-CHC-Mal (from ): Shares a coumarin-like acrylamide backbone but lacks glycosylation. Its maleimide group enables thiol-reactive conjugation, contrasting with the galactose-mediated hydrophilicity of the target compound. CHC-Mal is used in fluorescence-based assays, whereas the galactosylated coumarin may prioritize glycobiological interactions .
  • Non-glycosylated coumarins (e.g., 4-hydroxycoumarin): Absence of galactose reduces solubility but simplifies synthetic routes. The acetic acid group in the target compound may enhance metal chelation or enzyme binding compared to hydroxyl or methoxy substituents .
Glycosylated Compounds
  • Disaccharides in (e.g., Compounds 15–17): Feature 1→4 or 1→6 glycosidic linkages with deoxy sugars. The β-1→4 linkage in the target compound’s galactose may improve stability against glycosidases compared to 1→6 linkages, as seen in bacterial polysaccharide analogs .
Heterocyclic Carboxylic Acids
  • Safety protocols for carboxylic acid handling (e.g., neutralization) may overlap .

Research Findings and Implications

  • Synthesis Challenges: Glycosylation of coumarins often requires protecting-group strategies (e.g., using HATU or similar coupling agents, as noted in ) to ensure regioselective β-linkage formation .
  • Biological Relevance: The galactose moiety may enable lectin-mediated cellular uptake, contrasting with non-glycosylated coumarins that rely on passive diffusion. This aligns with trends observed in glycoconjugate drug design .
  • Physicochemical Data: While explicit data for the target compound is absent in the provided evidence, analogs suggest: LogP: Glycosylation reduces logP (increased hydrophilicity) vs. non-glycosylated coumarins. Stability: β-glycosidic bonds resist acidic hydrolysis better than α-linkages but are susceptible to enzymatic cleavage.

Biological Activity

7-beta-Galactopyranosyloxycoumarin-4-acetic acid, also known as sigmoidin F, is a bioactive compound derived from various natural sources, particularly plants. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

This compound belongs to the class of coumarins, which are known for their aromatic properties and potential health benefits. The chemical structure can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}O7_{7}
  • CAS Number : 127615-74-1

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Activity : This compound scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Activity : It inhibits the arachidonic acid metabolism pathway, reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines .
  • Anticancer Activity : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential, demonstrating significant cytotoxicity against various cancer cell lines .

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. It effectively reduces oxidative stress in cellular models by neutralizing free radicals.

StudyMethodFindings
DPPH AssaySignificant reduction in DPPH radical scavenging activity (IC50 = 25 µg/mL)
Cell CultureReduced ROS levels in RAW 264.7 macrophages

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated in various studies. It significantly lowers inflammatory markers in vitro and in vivo.

StudyModelResults
LPS-stimulated RAW 264.7 cellsDecreased NO production by 60% at 100 µg/mL
DSS-induced colitis modelReduced disease activity index (DAI) and colonic injury

Anticancer Activity

The anticancer potential of this compound has been evaluated against multiple cancer cell lines.

Cancer Cell LineIC50 (µM)
MDA-MB-231 (breast)18.5 ± 2.0
A549 (lung)20.0 ± 1.5
SK-OV-3 (ovarian)15.0 ± 1.0
HeLa (cervical)22.5 ± 3.0

These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in various cancer types .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study conducted on MDA-MB-231 cells showed that treatment with sigmoidin F resulted in a significant increase in apoptotic markers, including cleaved caspase-3 and a higher Bax/Bcl-2 ratio, indicating its potential as an anticancer agent .
  • Inflammatory Diseases : In a mouse model of colitis, administration of this compound led to reduced inflammation and improved histological scores, suggesting its utility in treating inflammatory bowel diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-β-galactopyranosyloxycoumarin-4-acetic acid, and what methodological considerations ensure reproducibility?

  • Answer : The synthesis typically involves glycosylation of coumarin-4-acetic acid with activated galactose derivatives. Key steps include:

  • Protection/deprotection strategies : Use acetyl or benzyl groups to protect hydroxyl groups during glycosylation .
  • Coupling agents : Employ trichloroacetimidate or thioglycoside donors for stereoselective β-linkage formation .
  • Validation : Confirm glycosidic bond formation via 1H^{1}\text{H}-NMR (δ 4.8–5.2 ppm for anomeric protons) and MALDI-TOF mass spectrometry .
    • Table 1 : Common Reaction Conditions
StepReagentsSolventTemperatureYield (%)
GlycosylationGalactose trichloroacetimidate, TMSOTfDCM0°C → RT65–75
DeprotectionNaOMe/MeOHMeOHRT>90

Q. How can researchers characterize the stability of 7-β-galactopyranosyloxycoumarin-4-acetic acid under physiological conditions?

  • Answer : Stability studies should include:

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–8) at 37°C, monitoring degradation via HPLC-UV (λ = 320 nm) .
  • Thermal stability : Use TGA/DSC to assess decomposition temperatures and identify degradation products via LC-MS .
  • Oxidative stress : Expose to H2_2O2_2 or ROS-generating systems to evaluate structural integrity .

Q. What experimental design principles optimize yield and purity in glycosylation reactions for this compound?

  • Answer : Apply factorial design (e.g., 2k^k designs) to test variables like donor/acceptor ratio, temperature, and catalyst loading . For example:

  • Factors : Solvent polarity (dichloromethane vs. acetonitrile), reaction time (2–24 h).
  • Response variables : Yield, anomeric selectivity.
  • Statistical analysis : Use ANOVA to identify significant factors and optimize conditions .

Advanced Research Questions

Q. How can contradictory bioactivity data for 7-β-galactopyranosyloxycoumarin-4-acetic acid across studies be resolved?

  • Answer : Contradictions often arise from variability in:

  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Compound purity : Ensure >95% purity via orthogonal methods (HPLC, 13C^{13}\text{C}-NMR) .
  • Data normalization : Use internal controls (e.g., β-galactosidase activity for glycosidase inhibition assays) .
    • Recommendation : Perform meta-analysis with PRISMA guidelines to identify confounding variables .

Q. What computational strategies enhance the design of glycosylation reactions for derivatives of this compound?

  • Answer : Integrate quantum mechanical (QM) calculations and machine learning (ML):

  • Reaction path search : Use density functional theory (DFT) to map energy profiles for glycosidic bond formation .
  • ML-driven optimization : Train models on historical reaction data (e.g., solvents, catalysts) to predict optimal conditions .
  • Validation : Compare computational predictions with experimental yields (Pearson correlation >0.85 required) .

Q. How can membrane separation technologies improve the scalability of 7-β-galactopyranosyloxycoumarin-4-acetic acid purification?

  • Answer : Implement hybrid purification workflows:

  • Ultrafiltration : Remove low-MW impurities using 10 kDa membranes .
  • Chromatography : Use reverse-phase C18 columns with gradient elution (MeCN/H2_2O + 0.1% TFA) .
  • Process simulation : Model solvent recovery rates (>95%) and energy consumption using Aspen Plus® .

Methodological Guidelines for Data Interpretation

  • Handling spectral overlaps in NMR : Apply 2D-COSY or HSQC to resolve coupling patterns in crowded regions (δ 6.5–8.5 ppm for coumarin protons) .
  • Addressing low reproducibility in bioassays : Adopt blinded replicate testing and report intra-assay CVs (<15%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Reactant of Route 2
7-beta-Galactopyranosyloxycoumarin-4-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.